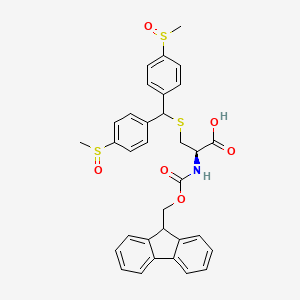![molecular formula C19H15ClN2O4S2 B2498742 2-[(2-{[4-(4-chlorophényl)-1,3-thiazol-2-yl]amino}-2-oxoéthyl)sulfinyl]benzoate de méthyle CAS No. 338966-04-4](/img/structure/B2498742.png)
2-[(2-{[4-(4-chlorophényl)-1,3-thiazol-2-yl]amino}-2-oxoéthyl)sulfinyl]benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate is a complex organic compound that belongs to the class of sulfoxides. This compound has a thiazole ring, an important moiety known for its wide range of biological activities. The presence of a 4-chlorophenyl group and a benzenecarboxylate moiety indicates its potential pharmacological uses.
Applications De Recherche Scientifique
Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate finds its applications in several scientific domains:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its potential enzyme inhibitory activities.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate typically involves multi-step organic reactions. The primary route includes:
Thiazole ring formation through cyclization of appropriate precursors.
Introduction of the 4-chlorophenyl group via electrophilic aromatic substitution.
Formation of the sulfoxide moiety through oxidation using mild oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA).
Final esterification to form the benzenecarboxylate ester.
Industrial Production Methods
Industrial production would likely involve similar steps but on a larger scale, optimized for yield and cost-effectiveness. High-pressure reactors, continuous flow systems, and automated reaction monitoring could be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: Further oxidation to sulfone derivatives using stronger oxidizers.
Reduction: Reduction of the sulfoxide group back to sulfide using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution on the thiazole ring.
Common Reagents and Conditions
Oxidation: Using reagents like m-CPBA under controlled temperature.
Reduction: Utilizing sodium borohydride in an alcoholic solvent.
Substitution: Employing alkyl halides or nucleophiles in the presence of a base like sodium hydride.
Major Products
Depending on the reaction conditions, the major products can vary from sulfones and sulfides to substituted thiazole derivatives.
Mécanisme D'action
The mechanism by which Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate exerts its effects is multi-faceted:
Molecular Targets: Likely interacts with various enzymes and receptors due to its structural diversity.
Pathways Involved: May interfere with cellular signaling pathways, modulating processes like apoptosis and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-chlorophenylthio)benzoate: Differing in the thiazole and sulfoxide moieties.
2-[(4-Chlorophenyl)thio]-N-(2-oxo-2-phenylethyl)benzamide: Similar, but with an amide linkage instead of a carboxylate ester.
Uniqueness
The unique combination of the thiazole ring, sulfoxide group, and carboxylate ester in Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfinyl]benzenecarboxylate imparts distinctive chemical and biological properties, setting it apart from its analogues.
Feel free to dive deeper into any section you're curious about!
Propriétés
IUPAC Name |
methyl 2-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfinylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4S2/c1-26-18(24)14-4-2-3-5-16(14)28(25)11-17(23)22-19-21-15(10-27-19)12-6-8-13(20)9-7-12/h2-10H,11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYGAVBQYPQNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Methylphenyl)methylsulfanyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2498660.png)
![3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498664.png)
![3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2498665.png)
![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)
![5-bromo-2-({1-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2498669.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)
![3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498675.png)
![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)

![N-(furan-2-ylmethyl)-2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2498680.png)
![N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2498681.png)
![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)
![2-Acetyl-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B2498683.png)
